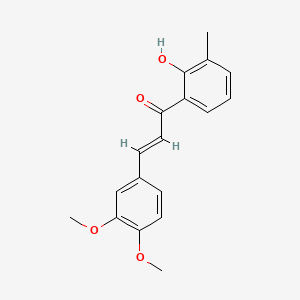

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of methoxy and hydroxy groups on the phenyl rings, which can influence its chemical reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature

Reduction: Sodium borohydride in ethanol, room temperature

Substitution: Sodium ethoxide in ethanol, reflux

Major Products Formed

Oxidation: Formation of a diketone

Reduction: Formation of a diol

Substitution: Formation of substituted chalcones with different functional groups

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one is not well-documented. based on its structure, it may interact with various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in oxidative stress and inflammation.

Pathways Involved: Modulation of signaling pathways related to cell proliferation, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chalcone: The parent compound with a similar structure but without the methoxy and hydroxy groups.

Flavonoids: A class of compounds with a similar backbone structure but with additional ring closures and functional groups.

Uniqueness

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one is unique due to the specific arrangement of methoxy and hydroxy groups, which can influence its chemical reactivity and biological activity compared to other chalcones and flavonoids.

Biologische Aktivität

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound, with a molecular formula of C18H18O4 and a molecular weight of 298.34 g/mol, exhibits a variety of pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the current understanding of its biological activities based on recent studies.

- IUPAC Name : (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one

- CAS Number : 1313738-74-7

- Molecular Formula : C18H18O4

- Molecular Weight : 298.34 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of chalcone derivatives, including this compound. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

Table 1: COX Inhibition Potency

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Diclofenac | 6.74 | 6.12 |

The IC50 values for the compound are yet to be determined in some studies but are expected to be comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Antibacterial Activity

The antibacterial potential of this chalcone has also been investigated. A study demonstrated that it exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus.

Table 2: Antibacterial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

The compound's ability to modify antibiotic activity suggests its potential as an adjuvant in antibiotic therapy .

Anticancer Activity

Chalcones are known for their anticancer properties, and this compound is no exception. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress.

Case Study: Anticancer Effects

In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The underlying mechanisms involve:

- Activation of caspase pathways.

- Inhibition of tumor growth factors.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the phenolic rings can enhance or diminish its effectiveness against targeted biological pathways.

Eigenschaften

CAS-Nummer |

1313738-74-7 |

|---|---|

Molekularformel |

C18H18O4 |

Molekulargewicht |

298.3 g/mol |

IUPAC-Name |

3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H18O4/c1-12-5-4-6-14(18(12)20)15(19)9-7-13-8-10-16(21-2)17(11-13)22-3/h4-11,20H,1-3H3 |

InChI-Schlüssel |

IHFYDTMKUXTNAX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O |

Kanonische SMILES |

CC1=C(C(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O |

Synonyme |

3-(3,4-diMethoxyphenyl)-1-(2-hydroxy-3-Methylphenyl)prop-2-en-1-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.